molecular formula C16H16N2O2 B11855741 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid

Cat. No.: B11855741
M. Wt: 268.31 g/mol
InChI Key: YKGYZLQTZXEUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid ( 1355201-52-3) is a high-value chemical intermediate with a molecular formula of C16H16N2O2 and a molecular weight of 268.31 . This compound is built around privileged medicinal chemistry scaffolds, making it a subject of significant interest in scientific discovery. Researchers utilize this compound and its structural analogs primarily in the field of central nervous system (CNS) drug discovery, particularly as a key synthetic intermediate for developing ligands that target serotonin receptors . Compounds featuring the 3,4-dihydroisoquinolin-2(1H)-yl moiety have been extensively investigated for their high binding affinity to the 5-HT7 receptor (5-HT7R) . The 5-HT7 receptor is implicated in a range of neuropsychiatric conditions, including depression, pain, migraine, schizophrenia, and sleep disorders . The structural features of this nicotinic acid derivative make it a versatile building block for designing and synthesizing novel bioactive molecules. Its research applications include serving as a precursor for the synthesis of more complex, target-specific compounds and functioning as a critical scaffold in the exploration of structure-activity relationships (SAR) and functional selectivity at G-protein coupled receptors (GPCRs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-8-14(16(19)20)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20)

InChI Key

YKGYZLQTZXEUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Dihydroisoquinoline Moiety

The dihydroisoquinoline component is typically synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions (Figure 1).

Example: Pictet-Spengler Cyclization

  • Reactants : (R)-2-bromophenylalanine derivatives and aldehydes.

  • Conditions : Acid catalysis (e.g., TFA) in anhydrous solvents (e.g., DCM).

  • Yield : Up to 85% diastereomeric excess (dr >9:1).

Bischler-Napieralski Cyclisation

  • Reactants : Amides derived from carboxylic acids and amines.

  • Conditions : POCl₃ in toluene at 50–140°C.

  • Key Advantage : Enables stereoselective formation of trans-dihydroisoquinolines.

Synthesis of 5-Methylnicotinic Acid

The 5-methylnicotinic acid fragment is synthesized via oxidation of 3,5-lutidine (Table 1).

Table 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

ConditionDetailsYieldReference
H₂O₂/H₂SO₄ (5–30%)110–150°C, 5–20 h; selective oxidation of one methyl group60–72%
KMnO₄ in H₂O40–75°C, 85 h; lower selectivity (yield ~21%)21%

Key Insight : Hydrogen peroxide in sulfuric acid avoids over-oxidation to dicarboxylic acids, simplifying purification.

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A boronate ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran) is coupled with halogenated nicotinic acid derivatives (Table 2).

Table 2: Suzuki Coupling Conditions

SubstrateCatalystBaseSolventTemp/TimeYield
Methyl 6-chloronicotinatePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O125°C, 0.5h79%
6-BromobenzothiophenePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/H₂O101°C, 48h60%

Advantage : Enables regioselective coupling under mild conditions.

Amide Coupling and Alkylation

The dihydroisoquinoline amine is coupled with 5-methylnicotinic acid derivatives using activating agents (e.g., T3P).

Example :

  • Reactants : 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde and carboxylic acid.

  • Conditions : T3P in ethyl acetate at 40°C.

  • Yield : 67% after silica gel purification.

Alternative Routes

Castagnoli-Cushman Reaction

This one-pot method combines homophthalic anhydride with imines to form dihydroisoquinolinones, which are functionalized to the target compound (Figure 2).

  • Conditions : Toluene reflux (6 h), followed by recrystallization.

  • Yield : 50–75% for derivatives.

Green Chemistry Approaches

A patent describes using CO₂ as a carbonyl source for carboxylation, avoiding toxic reagents (e.g., phosgene):

  • Reactants : (1S)-1-phenyl-3,4-dihydroisoquinoline, CO₂, and alkylating agents.

  • Conditions : DBU base, 15–30°C, 1–5 h.

  • Yield : Near-quantitative conversion.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Suzuki CouplingHigh regioselectivity, mild conditionsRequires boronate ester synthesis
Pictet-SpenglerStereochemical controlMulti-step purification
Castagnoli-CushmanOne-pot synthesis, scalabilityLimited to specific substrates
CO₂ CarboxylationEco-friendly, cost-effectiveRequires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted nicotinic acids.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core nicotinic acid scaffold with modifications at positions 5 and 4. Key structural analogs include:

Compound Name Substituents at Position 5 Substituents at Position 6 Molecular Weight Key Features
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid Methyl 3,4-Dihydroisoquinolin-2(1H)-yl 286.32 g/mol Nicotinic acid core, moderate polarity
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid - 1,3-Dioxoisoindolin-2-yl 242.21 g/mol Electron-withdrawing dioxoisoindoline
6-[8-(Benzothiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl]-3-[5-methyl-1-(adamantylmethyl)-1H-pyrazol-4-yl]picolinic acid Adamantylmethyl-pyrazole 8-(Benzothiazole carboxamide)-dihydroisoquinoline 739.85 g/mol High molecular weight, Bcl-2 inhibitor
6-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)-2,3'-bipyridine-5-carbonitrile Trifluoromethyl Sulfanyl-linked dihydroisoquinoline 499.45 g/mol Fluorinated, extended hydrophobic chain

Key Observations :

  • The target compound’s 3,4-dihydroisoquinolinyl group provides a rigid, planar structure that may enhance binding to aromatic-rich pockets in proteins, similar to the benzothiazole carboxamide group in .
  • Fluorinated analogs (e.g., ) exhibit higher lipophilicity (LogP ~3.5–4.0), whereas the target compound’s LogP is estimated at ~1.8–2.2, favoring better aqueous solubility .

Pharmacological and Computational Insights

  • Target Prediction: Docking studies using Glide (Schrödinger) suggest that dihydroisoquinoline derivatives exhibit strong affinity for hydrophobic binding sites, comparable to FlexX and GOLD benchmarks .
  • Bcl-2 Inhibition: Analogs like show nanomolar activity against Bcl-xL (IC₅₀ = 10–50 nM), implicating the dihydroisoquinoline moiety in apoptosis regulation. The target compound’s smaller size may limit potency but improve selectivity .
  • Metabolic Stability : Methyl and trifluoromethyl groups (e.g., ) enhance metabolic resistance compared to unsubstituted derivatives.

Physicochemical and ADME Properties

Property Target Compound 6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid Fluorinated Analog
Molecular Weight 286.32 g/mol 242.21 g/mol 499.45 g/mol
LogP (Predicted) 1.9 0.8 3.7
Solubility (mg/mL) ~15 (pH 7.4) ~50 (pH 7.4) ~2 (pH 7.4)
Plasma Protein Binding ~85% ~60% ~95%

Biological Activity

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 1355201-52-3

The compound features a dihydroisoquinoline moiety linked to a methylnicotinic acid backbone, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly through the inhibition of protein arginine methyltransferases (PRMTs), which are implicated in cancer progression. For instance, derivatives of this compound have shown selective PRMT5 inhibition with IC50 values comparable to established inhibitors in clinical trials .
  • Neuropharmacological Effects : The compound's structural similarity to neurotransmitter systems suggests it may influence neuropharmacological pathways. Compounds with similar isoquinoline structures have been studied for their effects on neurotransmitter modulation.

The biological activities of this compound can be attributed to:

  • Target Interaction : The compound interacts with various biological targets, including enzymes involved in epigenetic regulation. Its ability to inhibit PRMT5 has been highlighted as a promising mechanism for treating hematological malignancies .
  • Structural Features : The presence of both isoquinoline and nicotinic acid components enhances its binding affinity to biological targets, potentially increasing its therapeutic efficacy.

Case Studies

  • PRMT5 Inhibition :
    • A study demonstrated that a derivative of this compound exhibited potent inhibition of PRMT5 with an IC50 of 8.5 nM, showing significant anti-proliferative activity in MV4-11 cells (GI50 = 18 nM) and notable antitumor effects in xenograft models .
  • Neuroprotective Studies :
    • Investigations into compounds with similar structures revealed neuroprotective effects linked to their ability to modulate neurotransmitter systems, suggesting that this compound could have similar properties.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamineContains a pyrimidine ringDistinct anti-cancer properties
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinateMethyl ester derivativeEnhanced lipophilicity leading to improved bioavailability
6-(3,4-Dihydroisoquinolin-2(1H)-yl)nicotinic acidIsoquinoline & Nicotinic acidNeuroprotective effects

This comparison highlights the unique pharmacological profile of this compound relative to structurally similar compounds.

Q & A

Q. What are the recommended synthetic pathways for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid, and how can purity be ensured?

Methodological Answer:

  • Multi-step organic synthesis : Begin with nicotinic acid derivatives as a core scaffold. Introduce the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere). For example, analogous imidazole-containing nicotinic acids have been synthesized using Pd-catalyzed cross-coupling or microwave-assisted reactions .
  • Purity validation : Use HPLC with UV detection (e.g., reverse-phase C18 column, acetonitrile/water gradient) to confirm chemical homogeneity. FTIR and NMR (¹H/¹³C) are critical for functional group verification and structural elucidation .
  • Crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally similar compounds like 5-ethyl-2-(4-isopropyl-4-methyl-5-oxoimidazol-2-yl)nicotinic acid) resolves stereochemical ambiguities .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests under varied pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS to identify degradation products .
  • Solubility and partition coefficients : Use shake-flask methods with octanol/water systems. UV-Vis spectroscopy quantifies solubility, while logP values inform bioavailability predictions .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Variable standardization : Ensure consistent experimental conditions (e.g., cell lines, assay protocols, solvent controls). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. Statistical tools like Bland-Altman plots or Deming regression identify systematic biases .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .

Q. What computational strategies predict the compound’s target interactions and metabolic pathways?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with putative targets (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
  • ADME prediction : Tools like SwissADME or pkCSM estimate permeability (Caco-2 models), cytochrome P450 interactions, and half-life. Cross-reference with in vitro microsomal stability assays .
  • Metabolite identification : Employ in silico tools (e.g., Meteor Nexus) to predict phase I/II metabolites, followed by LC-HRMS to confirm in hepatocyte incubations .

Q. How should in vivo studies be designed to evaluate therapeutic efficacy and toxicity?

Methodological Answer:

  • Animal models : Select species with relevant metabolic pathways (e.g., rodents for preliminary PK studies). For neuroactive compounds, consider transgenic models (e.g., Aβ-overexpressing mice for Alzheimer’s research) .
  • Dose optimization : Use staggered dosing (subacute to chronic) with pharmacokinetic (PK) sampling (plasma/tissue). NONMEM or Phoenix WinNonlin models AUC and Cmax .
  • Toxicity endpoints : Include histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments. Apply OECD guidelines for acute/subchronic toxicity .

Q. What frameworks guide the integration of this compound into a broader pharmacological hypothesis?

Methodological Answer:

  • Theoretical anchoring : Link to established pathways (e.g., NAD+ biosynthesis for nicotinic acid derivatives) or disease mechanisms (e.g., oxidative stress in neurodegeneration) .
  • Experimental validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target relevance. For example, knockdown of NMNAT1 could validate neuroprotective roles .
  • Data triangulation : Combine omics (proteomics/transcriptomics) with phenotypic screening to map mechanistic networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.